molecular formula C13H18N2O B1467152 N-benzyl-N-ethylazetidine-3-carboxamide CAS No. 1501421-92-6

N-benzyl-N-ethylazetidine-3-carboxamide

Cat. No.: B1467152
CAS No.: 1501421-92-6
M. Wt: 218.29 g/mol
InChI Key: VVIURXRZBNKWRM-UHFFFAOYSA-N
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Description

N-benzyl-N-ethylazetidine-3-carboxamide is a specialized chemical intermediate designed for research and development applications. This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in synthetic and medicinal chemistry due to its ring strain and structural rigidity . The incorporation of an azetidine scaffold, such as the one in this carboxamide, can be used to enhance metabolic stability and influence the lipophilicity and pharmacokinetic profiles of drug candidates . The N-benzyl and N-ethyl substitutions on the azetidine nitrogen offer a protected amine that can serve as a versatile handle for further synthetic modification, making this compound a valuable building block for constructing more complex molecules . Azetidine derivatives are pivotal in accessing novel chemical space and have shown a broad spectrum of potential biological activities, including as enzyme inhibitors or receptor ligands . Furthermore, the carboxamide functional group is a common pharmacophore that can engage in hydrogen bonding, contributing to target binding affinity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1501421-92-6

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-benzyl-N-ethylazetidine-3-carboxamide

InChI

InChI=1S/C13H18N2O/c1-2-15(13(16)12-8-14-9-12)10-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3

InChI Key

VVIURXRZBNKWRM-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CNC2

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CNC2

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Polyamines

N-benzyl-N-ethylazetidine-3-carboxamide serves as an essential precursor in the synthesis of polyamines through ring-opening polymerization. The strained azetidine ring facilitates nucleophilic attacks, which are crucial for creating complex polymer structures. This application is particularly significant in the development of new materials with enhanced properties.

Synthesis of Azetidine Derivatives

The compound is used as an intermediate in synthesizing various azetidine derivatives. For instance, N-benzyl azetidine-3-carboxylic acid methyl ester can be prepared from N-benzyl-3-cyano azetidine through a series of reactions involving methanol and strong acids like sulfuric acid or hydrogen chloride. This process allows for effective separation and purification of products, making it economically viable for large-scale production .

Biological Applications

Drug Discovery and Development

Azetidine derivatives, including this compound, are being explored as potential small-molecule inhibitors in drug discovery. Their unique structural characteristics enable them to interact with various biological targets, including enzymes and receptors. For example, research has shown that certain azetidine derivatives exhibit promising anticancer and antimicrobial activities, making them candidates for further development in therapeutic applications .

Molecular Docking Studies

Recent studies have employed molecular docking techniques to evaluate the binding affinities of azetidine derivatives to specific biological targets. Compounds derived from this compound have demonstrated favorable binding energies, indicating their potential as effective inhibitors in disease pathways .

Industrial Applications

Development of New Materials

The reactivity of this compound is leveraged in developing new materials and coatings. Its ability to undergo various chemical transformations allows for the creation of materials with tailored properties for specific industrial applications.

Case Study 1: Anticancer Activity

A study focused on a series of azetidine derivatives derived from this compound demonstrated significant anticancer activity against several cancer cell lines. The synthesized compounds were characterized using techniques such as mass spectrometry and NMR spectroscopy, confirming their structural integrity and biological efficacy .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of azetidine derivatives, including those derived from this compound. The results indicated that specific compounds exhibited strong antibacterial activity against common pathogens, highlighting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between N-benzyl-N-ethylazetidine-3-carboxamide and analogs from the provided evidence:

Compound Name Core Structure Functional Groups Key Features Potential Applications
This compound Azetidine ring Carboxamide, benzyl, ethyl High ring strain, hydrogen bonding Drug intermediates, catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide [] Benzamide Hydroxy, dimethyl, methylbenzamide N,O-bidentate directing group Metal-catalyzed C–H functionalization
Benzathine benzylpenicillin [] Bicyclic β-lactam Benzyl, ethylenediamine, penicillin Antibiotic activity Bacterial infection treatment
CID 17026868 [] Pyrazolo[3,4-b]pyridine Benzamide, ethyl, methyl Aromatic heterocycle Kinase inhibition, oncology research
Key Observations:
  • Ring Systems : The azetidine’s four-membered ring introduces greater strain compared to the bicyclic β-lactam in benzathine benzylpenicillin or the aromatic pyrazolo[3,4-b]pyridine in CID 17026866. This strain may influence reactivity and metabolic stability.
  • Biological Activity : Benzathine benzylpenicillin’s antibacterial activity derives from its β-lactam ring, while the azetidine derivative’s smaller ring may favor different biological targets, such as neurological receptors or enzymes.

Pharmacological and Physicochemical Properties

  • Solubility : The azetidine’s aliphatic nature likely reduces aqueous solubility compared to aromatic heterocycles (e.g., pyrazolo[3,4-b]pyridine in CID 17026868) but improves lipid membrane permeability.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-benzyl-N-ethylazetidine-3-carboxamide typically involves:

  • Preparation of the azetidine-3-carboxylic acid or its derivatives (e.g., esters, nitriles).
  • Introduction of the N-benzyl and N-ethyl substituents on the azetidine nitrogen.
  • Conversion of carboxylic acid derivatives into the corresponding carboxamide.

The key challenges include controlling the substitution on the nitrogen atom and efficient conversion of functional groups at the 3-position of the azetidine ring.

Preparation of Azetidine-3-carboxylic Acid Derivatives

A foundational step is the preparation of azetidine-3-carboxylic acid or its protected derivatives. According to European patent EP0201957A2, azetidine-3-carboxylic acid derivatives can be prepared by decarboxylation of 3,3-bis(hydroxymethyl)azetidine derivatives under controlled heating conditions (80–230 °C) often in the presence of bases such as amines or pyridine, and sometimes copper salts to accelerate the reaction. The nitrogen substituent can be introduced at this stage or later, with common substituents including alkyl groups (C1–C18), benzyl, or tosyl groups.

Preparation of N-benzyl Azetidine-3-carboxylic Acid Methyl Ester Intermediate

A critical intermediate for the synthesis of N-benzyl substituted azetidine derivatives is the N-benzyl azetidine-3-carboxylic acid methyl ester. This intermediate is prepared by the acid-catalyzed reaction of N-benzyl-3-cyano azetidine with methanol at elevated temperature (50–100 °C), typically in the presence of a strong inorganic acid such as concentrated sulfuric acid. The reaction proceeds via esterification of the cyano group to the methyl ester. After completion, the reaction mixture is diluted with water, basified (commonly with ammonia), and the methyl ester is extracted using a water-immiscible organic solvent such as methylene chloride.

Key reaction conditions:

Parameter Condition
Starting material N-benzyl-3-cyano azetidine
Solvent Methanol
Catalyst Concentrated sulfuric acid
Temperature 50–100 °C (reflux preferred)
Reaction time ~2 hours
Workup Dilution with water, basification with ammonia, extraction with methylene chloride

The methyl ester intermediate is then purified by distillation under reduced pressure (e.g., 92–95 °C at 0.2 mm Hg) and characterized by NMR.

Hydrolysis of Methyl Ester to N-benzyl Azetidine-3-carboxylic Acid

The methyl ester is subsequently hydrolyzed by treatment with hot or boiling water to yield N-benzyl azetidine-3-carboxylic acid. This hydrolysis typically requires about one hour and is monitored by the disappearance of the two-phase system into a homogeneous solution, indicating complete conversion.

Summary Table of Preparation Steps and Conditions

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1. Preparation of 3-cyano azetidine Azetidine derivatives Standard synthetic routes N-benzyl-3-cyano azetidine Benzyl group introduced as nitrogen substituent
2. Esterification N-benzyl-3-cyano azetidine Methanol, concentrated H2SO4, reflux 50–100 °C N-benzyl azetidine-3-carboxylic acid methyl ester Extraction with methylene chloride
3. Hydrolysis Methyl ester Hot water, ~1 hour N-benzyl azetidine-3-carboxylic acid Monitored by phase change in reaction mixture
4. N-ethyl substitution N-benzyl azetidine-3-carboxylic acid Alkylation/reductive amination methods N-benzyl-N-ethyl azetidine-3-carboxylic acid Requires controlled alkylation conditions
5. Carboxamide formation N-benzyl-N-ethyl azetidine-3-carboxylic acid Activation (e.g., acid chloride) + amine (ethylamine) This compound Standard amide coupling chemistry

Research Findings and Practical Considerations

  • The use of benzyl as a nitrogen protecting group is advantageous over bulkier groups like benzhydryl, as it facilitates easier processing and purification despite challenges related to water solubility of intermediates.
  • The methyl ester intermediate is crucial for efficient separation of organic products from aqueous impurities and enables smooth hydrolysis to the acid form.
  • Decarboxylation and derivatization of azetidine-3,3-bis(hydroxymethyl) derivatives provide an alternative route to azetidine-3-carboxylic acid derivatives, with temperature and catalyst control being critical for yield and purity.
  • Catalyst reuse and hydroxide concentration significantly influence reaction rates in related carboxylic acid salt preparations, suggesting optimization potential for scale-up.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-benzyl-N-ethylazetidine-3-carboxamide, and what safety precautions are critical during synthesis?

  • Methodological Answer : Synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with benzyl and ethyl amines under controlled conditions. Safety protocols include using inert atmospheres (e.g., nitrogen) to prevent oxidation and adhering to guidelines for handling reactive intermediates (e.g., carbodiimides). Refer to safety data sheets (SDS) for azetidine derivatives, which emphasize proper ventilation, PPE (gloves, lab coats), and waste disposal procedures .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purification via column chromatography or recrystallization is recommended.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign peaks for the azetidine ring (e.g., δ ~3.5–4.5 ppm for ring protons) and benzyl/ethyl groups .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • X-ray Crystallography : For unambiguous confirmation, employ software like OLEX2 to resolve crystal structures .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : Conduct solubility tests in polar (DMSO, water) and non-polar (chloroform) solvents. Stability studies should assess degradation under UV light, humidity, and temperature (e.g., 4°C vs. room temperature). Use HPLC to quantify degradation products over time .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl/ethyl substituents influence the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and steric hindrance. Compare with analogs like N-(2-hydroxyethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide to assess substituent effects on binding affinity or catalytic activity .
  • Data Analysis : Use software like Gaussian or ORCA for computational modeling. Validate predictions with experimental kinetics (e.g., IC50 assays).

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) reported for azetidine carboxamides?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., calorimetry, computational thermodynamics). Analyze pressure-dependent studies (e.g., 30–70 bar for uptake/release kinetics) to identify outliers .
  • Example : If literature reports conflicting solubility values, conduct replicate experiments under controlled humidity and temperature, and apply statistical tools (e.g., ANOVA) to assess reproducibility .

Q. How can researchers optimize experimental design for studying this compound’s mechanism of action in complex systems?

  • Methodological Answer : Use a factorial design to test variables (e.g., pH, solvent polarity, co-solvents). For biological studies, combine in vitro assays (e.g., enzyme inhibition) with in silico docking (AutoDock Vina) to map binding sites. Triangulate results with metabolomics or proteomics data .
  • Case Study : In heterocyclic synthesis, track intermediates via real-time mass spectrometry to identify rate-limiting steps .

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